- Total synthesis of (±)-camphorataimides and (±)-himanimides by NaBH4/Ni(OAc)2 or Zn/AcOH stereoselective reductionTetrahedron, 2008, 64(19), 4347-4353,
Cas no 91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione)

91026-00-5 structure
商品名:1-Benzyl-3,4-dibromopyrrole-2,5-dione
CAS番号:91026-00-5
MF:C11H7Br2NO2
メガワット:344.986781358719
MDL:MFCD03427193
CID:799124
PubChem ID:24879697
1-Benzyl-3,4-dibromopyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2,5-dione,3,4-dibromo-1-(phenylmethyl)-
- 1-benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
- 1-benzyl-3,4-dibromopyrrole-2,5-dione
- N-BENZYL-2,3-DIBROMMALEIMID
- N-Benzyl-2,3-dibroMoMaleiMide
- 3,4-Dibromo-1-(phenylmethyl)-1H-pyrrole-2,5-dione (ACI)
- 1-Benzyl-3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione
- 91026-00-5
- 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-(phenylmethyl)-
- DZYLZHRCCNTQCS-UHFFFAOYSA-N
- MFCD03427193
- N-BENZYL-2 3-DIBROMOMALEIMIDE 97
- CS-0035450
- N-BENZYL-2,3-DIBROMOMALEIMIDE, 97%
- AS-39476
- DTXSID80392657
- AKOS015889375
- SCHEMBL3065646
- DA-01160
- N-Benzyl-2,3-dibromomaleimide,97%
- 1-Benzyl-3,4-dibromopyrrole-2,5-dione
-
- MDL: MFCD03427193
- インチ: 1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
- InChIKey: DZYLZHRCCNTQCS-UHFFFAOYSA-N
- ほほえんだ: O=C1N(CC2C=CC=CC=2)C(=O)C(Br)=C1Br
計算された属性
- せいみつぶんしりょう: 344.882
- どういたいしつりょう: 342.884
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 37.4A^2
じっけんとくせい
- 色と性状: ライトイエロー結晶
- ゆうかいてん: 117-120 °C (lit.)
- PSA: 37.38000
- LogP: 2.49470
1-Benzyl-3,4-dibromopyrrole-2,5-dione セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H314-H317
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 1759 8 / PGII
- WGKドイツ:3
- 危険カテゴリコード: 34-43
- セキュリティの説明: 26-36/37/39-45
-
危険物標識:
- 危険レベル:8
- 包装グループ:Ⅱ
- ちょぞうじょうけん:(BD336249)
1-Benzyl-3,4-dibromopyrrole-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1223794-5g |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 95% | 5g |
$400 | 2024-06-03 | |
abcr | AB454814-5g |
N-Benzyl-2,3-dibromomaleimide; . |
91026-00-5 | 5g |
€430.50 | 2025-02-13 | ||
eNovation Chemicals LLC | D767687-5g |
N-Benzyl-2,3-dibromomaleimide |
91026-00-5 | 95% | 5g |
$265 | 2024-06-07 | |
Ambeed | A174714-100mg |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 100mg |
$17.0 | 2025-02-28 | |
Ambeed | A174714-1g |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 1g |
$75.0 | 2025-02-28 | |
abcr | AB454814-1 g |
N-Benzyl-2,3-dibromomaleimide; . |
91026-00-5 | 1g |
€162.30 | 2023-07-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-255333-5 g |
N-Benzyl-2,3-dibromomaleimide, |
91026-00-5 | 5g |
¥2,768.00 | 2023-07-11 | ||
Chemenu | CM429560-5g |
N-Benzyl-2,3-dibromomaleimide |
91026-00-5 | 95%+ | 5g |
$282 | 2024-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255333-5g |
N-Benzyl-2,3-dibromomaleimide, |
91026-00-5 | 5g |
¥2768.00 | 2023-09-05 | ||
Aaron | AR003618-100mg |
N-Benzyl-2,3-dibromomaleimide |
91026-00-5 | 97% | 100mg |
$13.00 | 2025-01-21 |
1-Benzyl-3,4-dibromopyrrole-2,5-dione 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Acetic acid ; 10 min, rt; 2 h, reflux; reflux → rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
- Synthesis of the aromatic and monosaccharide moieties of staurosporineJournal of Organic Chemistry, 1987, 52(7), 1177-85,
合成方法 3
はんのうじょうけん
1.1 Reagents: Acetic acid ; reflux
リファレンス
- Preparation of conjugated polyphenylenes from maleimide-based enediynes through thermal-triggered Bergman cyclization polymerizationPolymer Chemistry, 2014, 5(4), 1241-1247,
合成方法 4
はんのうじょうけん
1.1 Catalysts: Palladium Solvents: o-Xylene ; 30 h, 150 °C
リファレンス
- Scalable preparation of stable and reusable silica supported palladium nanoparticles as catalysts for N-alkylation of amines with alcoholsJournal of Catalysis, 2020, 382, 141-149,
合成方法 5
はんのうじょうけん
1.1 Solvents: Acetic acid ; cooled; overnight, reflux
リファレンス
- Development of antiproliferative phenylmaleimides that activate the unfolded protein responseBioorganic & Medicinal Chemistry, 2010, 18(12), 4535-4541,
合成方法 6
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 20 min, rt
リファレンス
- A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinedionesTetrahedron Letters, 2013, 54(27), 3493-3495,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Acetone ; 18 h, rt
リファレンス
- Mechanochemical Fluorescence Switching in Polymers Containing Dithiomaleimide MoietiesACS Macro Letters, 2018, 7(9), 1099-1104,
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
リファレンス
- A Simple Mechanochromic Mechanophore Based on AminothiomaleimideACS Macro Letters, 2021, 10(11), 1423-1428,
合成方法 9
はんのうじょうけん
リファレンス
- Product class 2: Triacylamines, imides (diacylamines), and related compoundsScience of Synthesis, 2005, 21, 259-324,
合成方法 10
はんのうじょうけん
1.1 Solvents: Acetic acid , Water ; 3 h, reflux
リファレンス
- Synthesis of substituted bis(heteroaryl)maleimidesTetrahedron, 2005, 61(19), 4585-4593,
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 18 h, rt
リファレンス
- Synthesis and biological evaluation of maleimide derivatives for neuronal differentiationJournal of the Korean Chemical Society, 2009, 53(4), 471-475,
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, 23 °C
リファレンス
- Synthesis and biological evaluation of new 3,4-diarylmaleimides as enhancers (modulators) of doxorubicin cytotoxic activity on cultured tumor cells from a real case of breast cancerJournal of the Mexican Chemical Society, 2017, 61(1), 41-49,
合成方法 13
はんのうじょうけん
1.1 Solvents: Acetic acid ; 22 h, 120 °C
リファレンス
- Maleimide-based acyclic enediyne for efficient DNA-cleavage and tumor cell suppressionJournal of Materials Chemistry B: Materials for Biology and Medicine, 2015, 3(16), 3195-3200,
1-Benzyl-3,4-dibromopyrrole-2,5-dione Raw materials
- 3,4-Dibromofuran-2,5-dione
- Benzyl alcohol
- 2-Butenedioic acid,2,3-dibromo-
- 3,4-Dibromo-1-H-pyrrole-2,5-dione
- Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- 2-Butenedioic acid,2,3-dibromo-, (2Z)-
1-Benzyl-3,4-dibromopyrrole-2,5-dione Preparation Products
1-Benzyl-3,4-dibromopyrrole-2,5-dione 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione) 関連製品
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:91026-00-5)1-Benzyl-3,4-dibromopyrrole-2,5-dione

清らかである:99%
はかる:5g
価格 ($):233.0